molecular formula C16H19N3O6S B2829709 ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899958-82-8

ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2829709
CAS No.: 899958-82-8
M. Wt: 381.4
InChI Key: MWVASOJBBWYHMA-UHFFFAOYSA-N
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Description

ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridazine ring, a carboxylate group, and a dimethylsulfamoyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyridazine ring. The process may include the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions using ethyl alcohol and a carboxylic acid derivative.

    Addition of the Dimethylsulfamoyloxy Group: This step involves the reaction of the pyridazine derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium Salts: These compounds share the pyridazine ring structure and have similar reactivity and applications.

    Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have comparable biological activities and synthetic routes.

Uniqueness

ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 4-(dimethylsulfamoyloxy)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S/c1-5-24-16(21)15-13(25-26(22,23)18(3)4)10-14(20)19(17-15)12-8-6-11(2)7-9-12/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVASOJBBWYHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)N(C)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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